molecular formula C20H17NO2 B5881369 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide

3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide

Cat. No. B5881369
M. Wt: 303.4 g/mol
InChI Key: PMBQCTYYXDXHHL-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide, also known as FMPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. FMPP is a synthetic compound that was first synthesized in the 1970s. Since then, it has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been shown to improve cognitive function in animal models.
Biochemical and Physiological Effects:
In addition to its potential as a drug candidate, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has also been studied for its biochemical and physiological effects. 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is that it is relatively easy to synthesize in the laboratory. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have low toxicity, which makes it a safer alternative to other compounds that have been studied for similar applications. However, one of the limitations of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is that it has not been extensively studied in humans, which limits our understanding of its potential efficacy and safety.

Future Directions

There are several potential future directions for research on 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide. One area of interest is the development of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide's potential as an antioxidant and anti-inflammatory agent may make it useful in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide and to identify potential side effects and drug interactions.

Synthesis Methods

The synthesis of 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide is a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with furfurylamine to form the corresponding amide. Finally, the amide is reacted with phenylacetic acid to form 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide.

Scientific Research Applications

3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been studied extensively for its potential applications in various fields. One of the most significant areas of research has been in the field of medicinal chemistry. 3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-methylphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-15-8-5-6-12-19(15)21-20(22)18(14-17-11-7-13-23-17)16-9-3-2-4-10-16/h2-14H,1H3,(H,21,22)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBQCTYYXDXHHL-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-furyl)-N-(2-methylphenyl)-2-phenylacrylamide

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